![molecular formula C20H25ClN2O2S B2634023 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea CAS No. 2034492-23-2](/img/structure/B2634023.png)
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H25ClN2O2S and its molecular weight is 392.94. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea, which is known for its urea fungicide properties, exhibits a cyclopentyl ring adopting an envelope conformation. This structural detail plays a pivotal role in its function and effectiveness as a fungicide. The crystal structure analysis reveals significant interactions within the crystal, such as N—H⋯O hydrogen bonds forming chains and weak π–π interactions between chlorobenzene rings, contributing to the compound's stability and reactivity (Kang, Kim, Kwon, & Kim, 2015).
Synthesis of Labelled Compounds
In the domain of research involving the synthesis of labelled compounds, the creation of 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea labelled with ^14C at its urea group has been explored. This synthesis process, starting from potassium cyanide-^14C, is crucial for studies in various fields including pharmaceuticals and biochemical research, highlighting the versatility and importance of such urea derivatives in scientific investigations (Esses-Reiter & Reiter, 1981).
Anticonvulsant Activity and Molecular Docking
A series of urea/thiourea derivatives has been synthesized and screened for anticonvulsant activity, showcasing the potential therapeutic applications of these compounds. Molecular docking studies supplement these findings, providing insights into the interactions at the molecular level that could explain the observed pharmacological activities. Such research underscores the potential of urea derivatives in developing new anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of certain urea derivatives have revealed their efficacy in protecting mild steel in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is crucial. The specific interactions between these compounds and metal surfaces, including adsorption characteristics and inhibition mechanisms, are of significant interest in materials science (Bahrami & Hosseini, 2012).
Anticancer Potential
The synthesis and evaluation of urea derivatives as potential anticancer agents highlight another critical area of scientific research. Through structure-activity relationship studies, compounds exhibiting significant antiproliferative effects have been identified, indicating the promise of urea derivatives in cancer therapy. These findings are instrumental in guiding further research into the development of novel anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZOIMALQBQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea |
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